Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate
Description
This compound is a hydrazono acetate ester featuring a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent. The dioxaborolane group imparts unique reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), making it valuable in pharmaceutical and materials science applications . The Z-configuration of the hydrazone double bond is critical for its planar Caryl–NH–N=C structure, which facilitates hydrogen bonding and influences crystallinity .
Properties
IUPAC Name |
ethyl 2-chloro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O4/c1-6-22-14(21)13(18)20-19-12-9-7-11(8-10-12)17-23-15(2,3)16(4,5)24-17/h7-10,19H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHYVRJTXWXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NN=C(C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenylhydrazono compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The chloro group is introduced through the reaction with thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-2-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-2-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The dioxaborolane ring is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogues primarily in the boron-containing dioxaborolane group. Key structural comparisons include:
Key Observations :
Analogues :
- Chloro/Fluoro Derivatives: Prepared by reacting substituted benzenediazonium chlorides with ethyl 2-chloro-3-oxobutanoate in ethanol .
- Methoxy Derivative : Synthesized using 4-methoxyaniline-derived diazonium salts, yielding crystalline products with hydrogen-bonded helical chains .
- Trichlorophenyl Derivative : Requires stepwise chlorination post-hydrazone formation due to steric challenges .
Physical and Crystallographic Properties
Key Observations :
- Methoxy and chloro substituents influence packing via N–H···O bonds, whereas the dioxaborolane group may introduce B–O interactions, altering crystallinity .
Biological Activity
Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The compound features a unique structural framework that includes a chloro group, a dioxaborolane ring, and a hydrazinylidene moiety. These components contribute to its reactivity and versatility in various biological contexts.
Structural Formula
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.82 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
This compound exhibits biological activity primarily through its interactions with specific molecular targets such as enzymes and receptors. The dioxaborolane ring enhances its binding affinity to these targets, potentially modulating their activity in various biochemical pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Case Study 1 : A study involving breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways.
- Case Study 2 : Another investigation revealed its effectiveness against prostate cancer cells by disrupting cell cycle progression.
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity . Experimental models have shown that it can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways:
- Example : Inhibition of cyclooxygenase (COX) enzymes was observed, indicating potential use as an anti-inflammatory agent.
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development due to its diverse biological activities. Its unique structure allows for modifications that could enhance efficacy and selectivity.
Chemical Synthesis
In addition to its biological applications, this compound serves as a valuable reagent in organic synthesis. It is used in reactions such as:
- Suzuki-Miyaura Coupling
- Heck Reaction
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in breast cancer cells; disrupts prostate cancer cell cycle. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in macrophages. |
| Enzyme Inhibition | Inhibits COX enzymes; potential anti-inflammatory applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
